molecular formula C22H29F3O5S B14799956 3beta-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate

3beta-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate

Cat. No.: B14799956
M. Wt: 462.5 g/mol
InChI Key: MCIVSCZCJRGEJR-XZFNAKAKSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable steroidal precursor.

    Functional Group Introduction: Introduction of the trifluoromethylsulfonyloxy group is achieved through a reaction with trifluoromethanesulfonic anhydride in the presence of a base.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of complex organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

    Disease Treatment:

Industry

    Pharmaceutical Manufacturing: Used in the production of pharmaceutical intermediates.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: Binds to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulates pathways such as the steroid hormone signaling pathway and the inflammatory response pathway.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(methanesulfonyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Uniqueness

  • Trifluoromethylsulfonyloxy Group : The presence of the trifluoromethylsulfonyloxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H29F3O5S

Molecular Weight

462.5 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

MCIVSCZCJRGEJR-XZFNAKAKSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C

Origin of Product

United States

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